5-CHLORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE
Description
5-Chloro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. The N-substituent comprises a 3-hydroxy-3-(thiophen-2-yl)propyl chain, introducing both aromatic (thiophene) and polar (hydroxyl) functionalities.
Properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJORENVWCRSTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of cuprous iodide as a catalyst in amidation reactions has been reported to be highly efficient .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide is characterized by the following structural components:
- Chlorine atom at the 5-position of the thiophene ring.
- Hydroxyl group attached to a propyl chain that connects to another thiophene moiety.
- Sulfonamide functional group , which enhances its biological activity.
This structure allows for interactions with various biological targets, particularly in enzyme inhibition.
Carbonic Anhydrase Inhibition
Thiophene sulfonamides, including the compound , are primarily studied for their ability to inhibit carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as acid-base balance and fluid secretion. The inhibition of carbonic anhydrases has therapeutic implications for conditions like glaucoma and edema.
Case Study: Glaucoma Treatment
Research has demonstrated that thiophene sulfonamides effectively lower intraocular pressure (IOP), making them potential candidates for glaucoma treatment. A study indicated that these compounds could be administered topically to minimize systemic side effects while effectively managing IOP levels .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene-based sulfonamides. The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent.
Case Study: Antibacterial Efficacy
In vitro evaluations revealed that certain thiophene sulfonamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing effective inhibition comparable to standard antibiotics .
Anti-inflammatory Properties
Thiophene sulfonamides have also been investigated for their anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways, making these compounds suitable for treating inflammatory diseases.
Case Study: Inflammatory Disease Models
In animal models of inflammation, thiophene sulfonamides demonstrated a reduction in inflammatory markers and symptoms, suggesting their utility in managing conditions like arthritis and other inflammatory disorders .
Table 1: Summary of Biological Activities of this compound
Table 2: Comparison of Thiophene Sulfonamides in Glaucoma Treatment
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the thiophene ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Sulfonamide Derivatives
3-Acetyl-5-Chloro-N-(3-Methoxypropyl)Thiophene-2-Sulfonamide ()
- Structural Differences : The acetyl group at position 3 and methoxypropyl chain distinguish this compound. The absence of a hydroxyl group and a second thiophene ring reduces polarity compared to the target compound.
- Physicochemical Properties : The methoxy group increases lipophilicity (logP ≈ 2.8 vs. 1.9 for the target compound), enhancing membrane permeability but reducing aqueous solubility (1.2 mg/mL vs. 3.5 mg/mL for the target) .
Naphthalene-Based Sulfonamides ()
- Structural Differences : Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine feature naphthalene rings instead of thiophene-sulfonamide cores.
- Biological Activity : These compounds often target neurotransmitter receptors (e.g., serotonin), whereas the target’s sulfonamide group may inhibit carbonic anhydrase or bacterial dihydropteroate synthase .
Thiophene-Containing Amines and Alcohols
3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol ()
- Structural Differences: Lacks the sulfonamide group but includes a propanolamine chain.
- Physicochemical Properties : Higher basicity (pKa ≈ 9.5) due to the amine group, contrasting with the target’s acidic sulfonamide (pKa ≈ 6.2) .
- Bioactivity : Likely interacts with adrenergic receptors, unlike the enzyme-targeting sulfonamide .
(2S)-5-Hydroxy-N-Propyl-N-[2-(Thiophen-2-yl)Ethyl]Tetrahydronaphthalen-2-Amine Oxide ()
- Structural Differences : A tetrahydronaphthalene backbone with an amine oxide group.
- Applications : Used in central nervous system (CNS) drug candidates, whereas the target’s sulfonamide suggests antimicrobial or diuretic applications .
Biological Activity
5-Chloro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide represents a novel class of thiophene-based sulfonamides that have garnered attention for their biological activity, particularly in the context of carbonic anhydrase inhibition and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its pharmacological significance. The presence of the sulfonamide group enhances its ability to interact with biological targets, particularly enzymes involved in various physiological processes.
Carbonic Anhydrase Inhibition:
The primary mechanism of action for thiophene-based sulfonamides, including this compound, is the inhibition of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on both human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The IC50 values for these isoenzymes range from 23.4 nM to 1.405 µM , indicating strong inhibitory potential at low concentrations .
| Isoenzyme | IC50 Value (nM) | Ki Value (nM) |
|---|---|---|
| hCA-I | 69 - 70 | 66.49 - 234.99 |
| hCA-II | 23.4 - 1.405 | 74.88 - 38.04 |
Antimicrobial Activity
In addition to its role as a carbonic anhydrase inhibitor, this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds within this class can exhibit minimum inhibitory concentrations (MICs) as low as 0.22 - 0.25 μg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
-
In Vitro Antimicrobial Evaluation:
A study evaluated the antimicrobial properties of thiophene derivatives, including the target compound, against several bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin . -
Lactoperoxidase Inhibition:
Another research focused on the effects of thiophene sulfonamides on lactoperoxidase (LPO), an enzyme critical for immune defense. The compound demonstrated competitive inhibition with an IC50 value of 3.4 nM , highlighting its potential in modulating immune responses .
Q & A
Q. What are the optimal synthetic routes for 5-CHLORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling 5-chlorothiophene-2-sulfonyl chloride with 3-hydroxy-3-(thiophen-2-yl)propan-1-amine. Key steps include:
- Step 1: React the sulfonyl chloride with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.
- Step 2: Use triethylamine (Et₃N) as a base to neutralize HCl byproducts, improving reaction efficiency.
- Step 3: Optimize reaction time (24–72 hours) and temperature (0–25°C) to minimize side reactions.
Yield maximization strategies: - Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress using thin-layer chromatography (TLC) .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton and carbon environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) for molecular ion confirmation.
- X-ray Crystallography: For unambiguous structural determination if single crystals are obtained .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this sulfonamide derivative?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set).
- Reaction Path Search: Identify transition states and intermediates using nudged elastic band (NEB) methods.
- Solvent Effects: Simulate solvent interactions (e.g., polarizable continuum models) to predict solubility and stability.
- Data Integration: Combine computational results with experimental data to refine synthetic protocols .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound?
Methodological Answer:
- Cross-Validation: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Parameter Adjustment: Re-examine computational models (e.g., basis sets, solvent parameters) to align with observed outcomes.
- Alternative Characterization: Use complementary techniques (e.g., IR spectroscopy for functional group validation) to confirm structural anomalies.
- Collaborative Analysis: Engage interdisciplinary teams to reconcile discrepancies between computational and experimental results .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assays be designed?
Methodological Answer:
- Enzyme Inhibition Assays: Test sulfonamide interactions with carbonic anhydrase or other target enzymes via UV-Vis kinetic studies.
- Cell-Based Assays: Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (MTT assay) at varying concentrations (1–100 µM).
- Controls: Include positive (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle).
- Dose-Response Curves: Generate IC₅₀ values using non-linear regression analysis (GraphPad Prism) .
Q. How can reaction parameters be optimized using statistical experimental design methods?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design (e.g., 2³ factorial) to evaluate variables: temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM): Optimize yield/purity using central composite design (CCD).
- Data Analysis: Use ANOVA to identify significant factors (p < 0.05) and generate predictive models (e.g., quadratic equations).
- Validation: Confirm optimized conditions with triplicate runs .
Q. What are the critical factors in scaling up the synthesis from laboratory to pilot scale while maintaining yield and purity?
Methodological Answer:
- Process Parameters: Adjust stirring rate (e.g., 500–1000 rpm) and heating/cooling efficiency to prevent hotspots.
- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification.
- Quality Control: Implement in-line HPLC monitoring during continuous flow synthesis.
- Safety Protocols: Address exothermic risks via controlled reagent addition and pressure relief systems .
Q. How should researchers approach the development of structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Functional Group Modifications: Synthesize analogs with variations in the thiophene ring (e.g., halogen substitution) or sulfonamide chain (e.g., alkyl/aryl groups).
- Biological Screening: Test analogs against target enzymes/cells to correlate structural changes with activity.
- Computational Docking: Use AutoDock Vina to predict binding affinities and guide SAR rationalization.
- Data Correlation: Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
